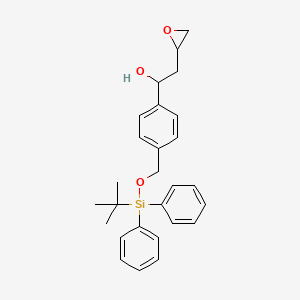
1-(4-((Tert-butyldiphenylsilyloxy)methyl)phenyl)-2-(oxiran-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((Tert-butyldiphenylsilyloxy)methyl)phenyl)-2-(oxiran-2-yl)ethanol is a complex organic compound that features a tert-butyldiphenylsilyloxy group, a phenyl ring, and an oxirane (epoxide) ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((Tert-butyldiphenylsilyloxy)methyl)phenyl)-2-(oxiran-2-yl)ethanol typically involves multiple steps. One common approach is to start with a phenyl derivative, which undergoes a series of reactions to introduce the tert-butyldiphenylsilyloxy group and the oxirane ring. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of flow chemistry and microreactor technology could be applied to scale up the synthesis. These methods offer advantages in terms of efficiency, safety, and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-((Tert-butyldiphenylsilyloxy)methyl)phenyl)-2-(oxiran-2-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to open the oxirane ring, forming alcohols.
Substitution: The tert-butyldiphenylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring typically yields diols, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-(4-((Tert-butyldiphenylsilyloxy)methyl)phenyl)-2-(oxiran-2-yl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving epoxide hydrolases.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-((Tert-butyldiphenylsilyloxy)methyl)phenyl)-2-(oxiran-2-yl)ethanol involves its interaction with molecular targets such as enzymes. The oxirane ring is particularly reactive and can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modification of enzyme activity. This reactivity makes it a valuable tool in biochemical studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-((Tert-butyldimethylsilyloxy)methyl)phenyl)-2-(oxiran-2-yl)ethanol: Similar structure but with dimethyl groups instead of diphenyl groups.
1-(4-((Trimethylsilyloxy)methyl)phenyl)-2-(oxiran-2-yl)ethanol: Similar structure but with trimethylsilyl group instead of tert-butyldiphenylsilyl group.
Uniqueness
1-(4-((Tert-butyldiphenylsilyloxy)methyl)phenyl)-2-(oxiran-2-yl)ethanol is unique due to the presence of the tert-butyldiphenylsilyloxy group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it particularly useful in applications where controlled reactivity is desired .
Propriétés
Formule moléculaire |
C27H32O3Si |
|---|---|
Poids moléculaire |
432.6 g/mol |
Nom IUPAC |
1-[4-[[tert-butyl(diphenyl)silyl]oxymethyl]phenyl]-2-(oxiran-2-yl)ethanol |
InChI |
InChI=1S/C27H32O3Si/c1-27(2,3)31(24-10-6-4-7-11-24,25-12-8-5-9-13-25)30-19-21-14-16-22(17-15-21)26(28)18-23-20-29-23/h4-17,23,26,28H,18-20H2,1-3H3 |
Clé InChI |
SWPOIPDBRJGXMQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC=C(C=C3)C(CC4CO4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


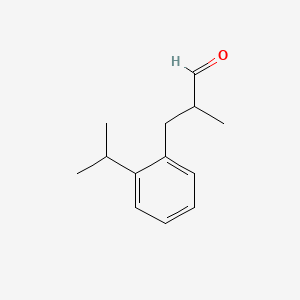

![L-Prolinamide,D-phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-](/img/structure/B13789062.png)

![calcium;2-[[4-[acetyl-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic acid](/img/structure/B13789071.png)

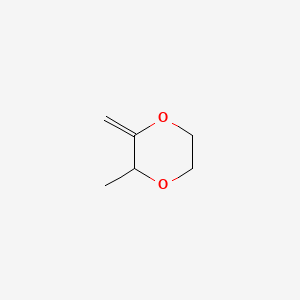
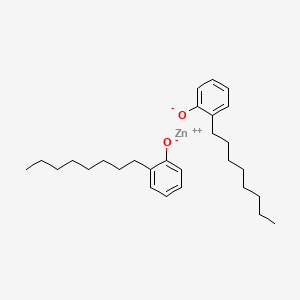
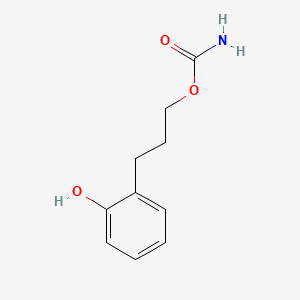
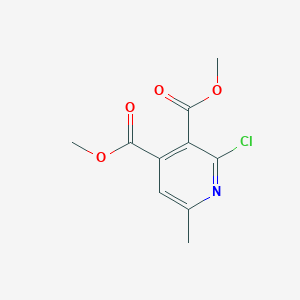

![[tert-butyl(dimethyl)silyl] N-(2-chloroethyl)carbamate](/img/structure/B13789116.png)
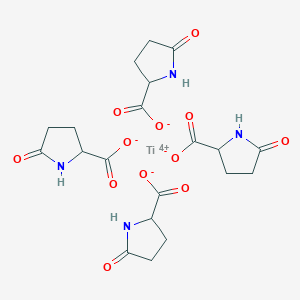
![5-Benzyloxymethylimidazo[4,5-d]pyridazin-4-one](/img/structure/B13789138.png)
